Ceftazidima dihidrocloruro

Descripción general

Descripción

Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa. This compound is commonly used to treat severe bacterial infections such as pneumonia, urinary tract infections, skin infections, and meningitis .

Aplicaciones Científicas De Investigación

Ceftazidime dihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: Researchers use it to study bacterial resistance mechanisms and the development of new antibiotics.

Medicine: It is extensively used in clinical trials to evaluate its efficacy against multidrug-resistant bacterial infections.

Industry: The compound is used in the pharmaceutical industry for the production of various antibiotic formulations .

Mecanismo De Acción

Target of Action

Ceftazidime dihydrochloride primarily targets the penicillin-binding proteins (PBPs) . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the glycopeptide polymer known as peptidoglycan .

Mode of Action

Ceftazidime, a third-generation cephalosporin, exhibits its bactericidal effect primarily through the direct inhibition of specific PBPs in susceptible bacteria . As a β-lactam antibiotic, it inhibits these essential PBPs, leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by ceftazidime is the synthesis of peptidoglycan, a critical component of the bacterial cell wall . By inhibiting PBPs, ceftazidime disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Pharmacokinetics

Ceftazidime and its β-lactamase inhibitor avibactam have complementary pharmacokinetic profiles, with a half-life of approximately 2 hours . Both drugs are primarily eliminated through renal clearance, and dose adjustment is required in patients with moderate and severe renal impairment . The drugs are suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) .

Result of Action

The result of ceftazidime’s action is the death of the bacterial cell due to the loss of cell wall integrity . It has broad-spectrum antibacterial activity, including against some treatment-resistant bacteria such as Pseudomonas aeruginosa . It is used to treat a variety of bacterial infections, including pneumonia, gynecological infections, bone and joint infections, and septicemia, among others .

Action Environment

The action of ceftazidime can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can affect the efficacy of ceftazidime. When combined with avibactam, a non-β-lactam β-lactamase inhibitor, ceftazidime can effectively treat infections caused by β-lactamase-producing bacteria .

Análisis Bioquímico

Biochemical Properties

Ceftazidime dihydrochloride is bactericidal through inhibition of enzymes responsible for cell-wall synthesis, primarily penicillin-binding protein 3 (PBP3) . It interacts with these proteins, inhibiting their function and leading to impaired cell wall homeostasis, loss of cell integrity, and ultimately bacterial cell death .

Cellular Effects

Ceftazidime dihydrochloride has been found to strongly upregulate p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . Ceftazidime dihydrochloride can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation .

Molecular Mechanism

Ceftazidime dihydrochloride exerts its effects at the molecular level primarily through direct inhibition of specific penicillin-binding proteins in susceptible bacteria . It also promotes p27 expression and inhibits cell proliferation by reducing Skp2, which is a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Temporal Effects in Laboratory Settings

The effects of Ceftazidime dihydrochloride over time in laboratory settings have been observed in various studies. For instance, it has been found that ceftazidime dihydrochloride can induce time-dependent perturbations in the metabolome and transcriptome of bacteria, mainly at 6 hours, with minimal effects at 1 and 3 hours .

Dosage Effects in Animal Models

Animal models have supported both dose selection and initial FDA approval for ceftazidime dihydrochloride . The effects of the product vary with different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Ceftazidime dihydrochloride is involved in several metabolic pathways. It substantially inhibits central carbon metabolism, such as the pentose phosphate pathway and tricarboxylic acid cycle .

Transport and Distribution

Ceftazidime dihydrochloride is primarily eliminated through renal clearance, making it distributed widely within cells and tissues . It is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with .

Subcellular Localization

It is known that ceftazidime dihydrochloride can permeate the outer membrane of Gram-negative bacteria to reach the periplasmic target or additionally pass the inner membrane to reach the cytoplasmic target .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ceftazidime dihydrochloride is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acidThe final product is obtained by hydrolyzing the intermediate compound and converting it into its dihydrochloride salt .

Industrial Production Methods

Industrial production of ceftazidime dihydrochloride typically involves continuous preparation methods to ensure high yield and purity. The process includes the preparation of ceftazidime dihydrochloride solution, followed by purification and crystallization steps to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Ceftazidime dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can convert ceftazidime dihydrochloride into its corresponding reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the beta-lactam ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of ceftazidime, such as sulfoxides, sulfones, and substituted beta-lactam compounds .

Comparación Con Compuestos Similares

Similar Compounds

Cefotaxime: Another third-generation cephalosporin with a similar spectrum of activity.

Ceftriaxone: Known for its long half-life and broad-spectrum activity.

Cefepime: A fourth-generation cephalosporin with enhanced activity against Gram-positive bacteria.

Aztreonam: A monobactam antibiotic with a similar spectrum of activity against Gram-negative bacteria

Uniqueness

Ceftazidime dihydrochloride is unique due to its high efficacy against Pseudomonas aeruginosa and its resistance to many beta-lactamases. This makes it a valuable option for treating severe and resistant bacterial infections .

Actividad Biológica

Ceftazidime dihydrochloride is a third-generation cephalosporin antibiotic widely used for its broad-spectrum antibacterial activity. It is particularly effective against certain Gram-negative bacteria, including Pseudomonas aeruginosa. This article explores the biological activity of ceftazidime, focusing on its mechanisms of action, efficacy in various infections, stability, and interactions with other drugs.

Ceftazidime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of cell wall integrity and ultimately causing cell lysis. The drug retains activity against some beta-lactamases, which are enzymes produced by bacteria that can hydrolyze beta-lactam antibiotics, including penicillin and cephalosporins .

Efficacy Against Bacterial Infections

Ceftazidime is indicated for treating various infections, including:

- Lower respiratory tract infections

- Skin and skin structure infections

- Urinary tract infections

- Bacterial septicemia

- Bone and joint infections

- Central nervous system infections (including meningitis)

Case Studies

-

Murine Model of Burkholderia pseudomallei Infection :

A study evaluated the efficacy of ceftazidime in a murine model following lethal aerosol exposure to Burkholderia pseudomallei. Various treatment regimens were tested, demonstrating significantly improved survival rates in treated groups compared to controls. The pharmacokinetics of ceftazidime were assessed at different dosages (150 mg/kg, 300 mg/kg, and 600 mg/kg), revealing a strong correlation between dosage and survival outcomes . -

SARS-CoV-2 Interaction :

Recent research indicated that ceftazidime could inhibit the interaction between the spike receptor-binding domain (S-RBD) of SARS-CoV-2 and ACE2 receptors on human pulmonary cells. The compound showed a half-maximal inhibitory concentration (IC50) of approximately 40 μM against this interaction, suggesting potential therapeutic applications beyond its antibacterial properties .

Stability and Compatibility

Ceftazidime's stability is crucial for its clinical use, especially when administered concurrently with other medications. Studies have shown that solutions containing ceftazidime remain stable for up to 24 hours at room temperature with less than 10% degradation. However, incompatibilities with certain drugs such as vancomycin have been noted, necessitating careful consideration during co-administration .

Pharmacokinetics

The pharmacokinetic profile of ceftazidime indicates that therapeutic concentrations can be achieved through appropriate dosing regimens. Clinical studies suggest that maintaining serum concentrations above 20 mg/L is essential for effective treatment against pathogens with an MIC (minimum inhibitory concentration) up to 4 mg/L .

Interaction with Other Antimicrobials

Ceftazidime has been evaluated for its interactions with other antibiotics. For instance, it exhibited antagonistic effects when combined with chloramphenicol in vitro, highlighting the importance of understanding drug interactions in clinical settings .

Propiedades

Número CAS |

73547-70-3 |

|---|---|

Fórmula molecular |

C22H24Cl2N6O7S2 |

Peso molecular |

619.5 g/mol |

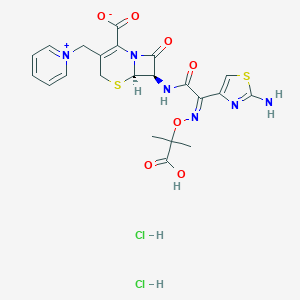

Nombre IUPAC |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride |

InChI |

InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13+;;/t14-,18-;;/m1../s1 |

Clave InChI |

JLZLIGALAZXURA-YSPNNJRLSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

SMILES isomérico |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

SMILES canónico |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl |

Pictogramas |

Corrosive; Irritant; Health Hazard; Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.